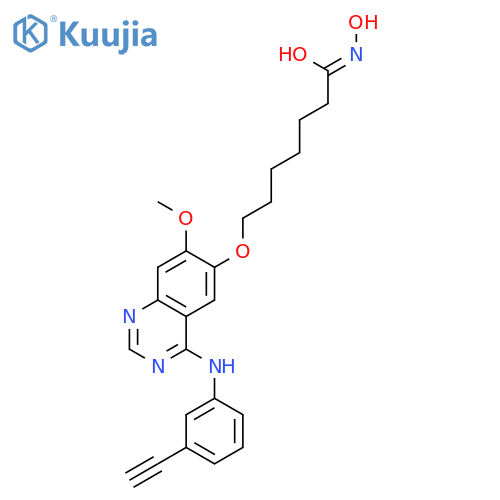NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides†‡
Dalton Transactions Pub Date: 2018-05-24 DOI: 10.1039/C8DT01852A
Abstract
Xantphos is one of the two most common ligands used in palladium catalyzed Buchwald–Hartwig amination reactions, because of its broad scope and high probability of success. It does not, however, work well with unactivated aryl chlorides. Herein NIXANTPHOS is compared to Xantphos and an array of mono- and bidentate phosphines. NIXANTPHOS outperforms Xantphos and all other bidentate ligands examined. Under the optimal reaction conditions, unactivated aryl chlorides afford the expected products in good to excellent yield with as low as 0.05 mol% (500 ppm) palladium loading.

Recommended Literature
- [1] Improved performance of a polymer nanogenerator based on silver nanoparticles doped electrospun P(VDF–HFP) nanofibers†
- [2] Back cover
- [3] Ratiometric photoacoustic nanoprobes for monitoring and imaging of hydrogen sulfide in vivo†
- [4] A simple off-lattice model for microemulsions
- [5] Contents list
- [6] Superhalogen properties of BS2− and BSO−: photoelectron spectroscopy and theoretical calculations
- [7] Influence of Si/P ordering on Na+ transport in NASICONs
- [8] Membrane disruption ability of facially amphiphilic helical peptides
- [9] The use of polyhydroxylated carboxylic acids and lactones to diminish biofilm formation of the pathogenic yeast Candida albicans†
- [10] Substituting fossil-based with bio-based chemicals: the case of limonene as a greener pore expander for micellar templated silica†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 19998-93-7
-
CAS no.: 1012054-59-9
-
CAS no.: 12219-56-6
-
CAS no.: 78812-64-3









